8-Propyl-8-azabicyclo[3.2.1]octan-3-one
Description
Overview of Bridged Nitrogen Heterocycles and their Significance in Organic Chemistry
Bridged nitrogen heterocycles are a unique class of organic compounds characterized by a bicyclic structure where the two rings share two non-adjacent atoms, known as bridgehead atoms, with at least one of these being a nitrogen atom. researchgate.netyoutube.com This structural arrangement confers a rigid, three-dimensional conformation, which is of great interest in medicinal chemistry and material science. These compounds are prevalent in nature, forming the core of many alkaloids and other biologically active molecules. nih.gov The constrained geometry of bridged nitrogen heterocycles allows for precise positioning of functional groups in space, making them valuable scaffolds for the design of highly specific and potent therapeutic agents. nih.govrsc.org Their synthesis often presents unique challenges and has been a fertile ground for the development of novel synthetic methodologies in organic chemistry. rsc.org
The 8-Azabicyclo[3.2.1]octane Scaffold: A Foundational Structure in Chemical Research
At the heart of 8-Propyl-8-azabicyclo[3.2.1]octan-3-one lies the 8-azabicyclo[3.2.1]octane scaffold, more commonly known as the tropane (B1204802) skeleton. rsc.orgehu.es This bicyclic structure is the core of the tropane alkaloids, a large family of over 200 naturally occurring compounds found in various plant families, including Solanaceae, Erythroxylaceae, and Convolvulaceae. ehu.esresearchgate.net The pharmacological significance of tropane alkaloids, such as cocaine and atropine, has driven extensive research into the synthesis and modification of the 8-azabicyclo[3.2.1]octane scaffold. ehu.essciencemadness.org The ability to stereoselectively functionalize this rigid framework has been a key focus, as the biological activity of its derivatives is often highly dependent on their stereochemistry. rsc.orgcore.ac.uk
Contextualization of this compound as an N-Substituted Nortropinone Derivative
This compound is specifically classified as an N-substituted derivative of nortropinone. Nortropinone is the N-demethylated analog of tropinone (B130398), a fundamental building block in the synthesis of many tropane alkaloids. The nitrogen atom at the 8-position of the bicyclic system provides a convenient handle for introducing a wide variety of substituents. sciencemadness.org In the case of this compound, a propyl group is attached to this nitrogen.
The synthesis of such N-substituted nortropinone derivatives can be achieved through several routes. One common approach involves the N-demethylation of tropinone to yield nortropinone, followed by alkylation of the secondary amine with a suitable propyl halide. sciencemadness.org An alternative and efficient method for preparing a variety of N-substituted nortropinones involves the reaction of a stable synthetic equivalent of cycloheptadien-2,6-one with primary amines. sciencemadness.org These synthetic strategies allow for the systematic exploration of how different N-substituents influence the properties and activities of the resulting tropane derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 60206-30-6 aablocks.comabcr.comsigmaaldrich.com |
| Molecular Formula | C10H17NO aablocks.comnih.govnih.gov |
| Molecular Weight | 167.25 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
This table is based on available data and may not be exhaustive.
Academic Research Landscape and Emerging Trends in the Study of Tropane-Related Ketones
The academic research landscape for tropane-related ketones, including this compound, is dynamic and multifaceted. A significant area of focus is the development of novel synthetic methodologies to access diverse tropane analogs. This includes the exploration of new catalytic systems and reaction pathways to achieve high yields and stereoselectivity. rsc.orgrsc.org
Another prominent trend is the investigation of the structure-activity relationships (SAR) of these compounds. By systematically modifying the tropane scaffold, for instance, by introducing different substituents at the nitrogen atom or other positions, researchers aim to understand how these changes affect their biological activity. nih.govnih.gov This knowledge is crucial for the rational design of new therapeutic agents targeting a range of biological targets, including monoamine transporters. nih.govnih.gov
Furthermore, there is growing interest in the application of tropane-related ketones in the development of new materials and as catalysts in asymmetric synthesis. The rigid, chiral nature of the tropane scaffold makes it an attractive platform for creating novel ligands and organocatalysts.
Recent research also highlights the application of tropane derivatives in the development of agents with potential nematicidal activities. researchgate.net The exploration of tropane alkaloids and their synthetic derivatives continues to be a vibrant area of research, with ongoing efforts to uncover new biological activities and applications. nih.govnih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-propyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-5-11-8-3-4-9(11)7-10(12)6-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUAQXNYPHDMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60206-30-6 | |
| Record name | 8-propyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 One and Its Structural Analogues
Established Synthetic Routes to the 8-Azabicyclo[3.2.1]octan-3-one Core
The foundational 8-azabicyclo[3.2.1]octane skeleton is the central structural feature of tropane (B1204802) alkaloids. ehu.esresearchgate.net Its synthesis has been a target for chemists for over a century, leading to the development of robust and varied methodologies.
Classical Approaches (e.g., Robinson-Schöpf Condensation Variants)
The most historically significant and enduring method for constructing the tropinone (B130398) skeleton is the Robinson-Schöpf condensation. First reported by Robinson in 1917, this reaction is celebrated for its biomimetic approach, mirroring the biosynthetic pathway of tropane alkaloids. orientjchem.orgwikipedia.org The classic one-pot synthesis involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid (or a synthetic equivalent thereof). orientjchem.orgwikipedia.org
The reaction proceeds through a tandem sequence of events:
Iminium Formation : Nucleophilic addition of the primary amine (e.g., methylamine) to succinaldehyde, followed by dehydration, forms an imine. orientjchem.orgwikipedia.org
First Ring Closure : An intramolecular Mannich reaction occurs, where the second aldehyde group is attacked by the imine, forming the pyrrolidine (B122466) ring.
Second Ring Closure : The enolate of acetonedicarboxylic acid then engages in an intermolecular Mannich reaction, followed by a second intramolecular Mannich reaction and subsequent decarboxylation to yield the bicyclic tropinone structure. wikipedia.org
The yield of the original Robinson synthesis was modest, but significant improvements were achieved by Schöpf, who found that conducting the reaction at physiological pH in a buffered solution could increase yields to as high as 85%. orientjchem.org This reaction is a prime example of a double Mannich reaction. acs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Reference |
| Succinaldehyde | Methylamine | Acetonedicarboxylic acid | Aqueous solution, "physiological pH" | Tropinone | >90% | wikipedia.org |
| Succinaldehyde | Methylamine | Acetone (B3395972) | Acidic conditions | Tropinone | ~40% | orientjchem.org |
| Amine dialdehyde (B1249045) equivalent | Acetone dicarboxylic ester | Robinson-Schöpf type condensation | N/A | Coccinelline precursor | N/A | researchgate.net |
Modern Cyclization Strategies for Tropane Scaffolds
While the Robinson-Schöpf reaction is a powerful tool, modern organic synthesis has introduced a variety of new cyclization strategies for creating the tropane scaffold, often with greater control over substitution and stereochemistry. nih.govresearchgate.net These methods include various cycloaddition reactions and intramolecular cyclizations.
[3+2] and [4+3] Cycloaddition Reactions : These reactions have emerged as powerful methods for the enantioselective synthesis of the tropane core. ehu.esnih.gov For instance, a dual catalytic system involving Rhodium and Neodymium has been used for the enantioselective (3+2) cycloaddition of azomethine ylides to generate tropane derivatives. ehu.es Similarly, rhodium-catalyzed [4+3] cycloaddition reactions between vinyldiazoacetates and N-Boc pyrroles provide efficient access to substituted tropanes. nih.gov
Intramolecular Mannich and Aldol (B89426) Reactions : Asymmetric intramolecular reactions provide another route to chiral tropanes. The proline-catalyzed asymmetric intramolecular enol-exo-aldol reaction on a meso-pyrrolidine dialdehyde has been used in the synthesis of (+)-cocaine. nih.gov More recently, the use of N-sulfinyl β-amino ketone ketals has enabled an asymmetric synthesis of substituted tropinones via an intramolecular Mannich cyclization. nih.gov
Ring-Closing Metathesis (RCM) : RCM has also been employed as a key step in the synthesis of the tropane skeleton, offering a versatile approach from acyclic precursors. nih.gov
Prins Cyclization : The Prins reaction, which involves the reaction of a homoallylic alcohol with a carbonyl compound, has been developed as a valuable method for constructing sugar skeletons and can be adapted for the synthesis of complex heterocyclic scaffolds. mdpi.com
These modern strategies offer significant advantages in terms of efficiency, selectivity, and the ability to generate complex and diverse tropane analogues. researchgate.net
N-Alkylation Strategies for Introducing the Propyl Moiety
To synthesize the target compound, 8-Propyl-8-azabicyclo[3.2.1]octan-3-one, the nitrogen atom of the bicyclic core must be functionalized with a propyl group. This is typically achieved by starting with the N-demethylated analogue, nortropinone (8-azabicyclo[3.2.1]octan-3-one), which can be obtained via oxidative N-demethylation of more readily available tropane alkaloids like atropine. researchgate.net
Reductive Amination Protocols
Reductive amination is a highly effective and widely used method for N-alkylation. rsc.org This process involves the reaction of an amine (nortropinone) with a carbonyl compound (propionaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.
A variety of reducing agents can be employed:
Catalytic Hydrogenation : This is often considered the most ideal method, using a supported metal catalyst like Palladium on carbon (Pd/C) with hydrogen gas. acsgcipr.org
Borohydride Reagents : Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are mild and selective reducing agents commonly used for this transformation.
Amine-Borane Complexes : Reagents like 2-picoline borane (B79455) are stable, easy to handle, and effective for reductive aminations, even on a large scale. acsgcipr.org
A modern variation involves the reductive alkylation of amines using carboxylic acids (e.g., propionic acid) and a silane (B1218182) reductant, which proceeds via an intermediate amide that is subsequently reduced. rsc.org
| Amine | Carbonyl/Carboxylic Acid | Reducing Agent | Key Features | Reference |
| Nortropinone | Propionaldehyde | H₂/Pd/C | "Green" method, high efficiency | acsgcipr.org |
| Nortropinone | Propionaldehyde | NaBH₃CN or NaBH(OAc)₃ | Mild, selective, common lab reagents | collectionscanada.gc.ca |
| Nortropinone | Propionic Acid | Phenylsilane / Zn(OAc)₂ | Uses carboxylic acid directly | rsc.org |
Direct Alkylation Methods on the Nitrogen Atom
Direct alkylation involves the reaction of the secondary amine of nortropinone with an alkylating agent, typically an alkyl halide, in a standard SN2 reaction. libretexts.org For the synthesis of this compound, nortropinone would be treated with a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane (B42940) in the presence of a base to neutralize the hydrogen halide byproduct.
Key considerations for this method include:
Substrate : The reaction works best with primary alkyl halides (like propyl halides). libretexts.org
Base : A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used.
Competition : A potential side reaction is C-alkylation at the α-carbon of the ketone, although N-alkylation is generally favored for secondary amines. Another issue can be over-alkylation to form a quaternary ammonium (B1175870) salt, which can be controlled by stoichiometry. acs.org
More advanced metal-free catalytic methods, such as using tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have also been developed for the N-alkylation of amines with various electrophiles. rsc.org
Stereoselective and Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octan-3-one Derivatives
Many biologically active tropane alkaloids are chiral, making the stereoselective and enantioselective synthesis of the 8-azabicyclo[3.2.1]octan-3-one scaffold a critical area of research. researchgate.netrsc.org Asymmetric synthesis can be achieved either by building the chiral scaffold from achiral precursors or by desymmetrizing an existing achiral tropinone molecule. ehu.esresearchgate.net
Desymmetrization of Tropinone : A key strategy involves the enantioselective deprotonation of the prochiral ketone, tropinone. acs.org Using chiral lithium amide bases, it is possible to generate a chiral lithium enolate with high enantiomeric excess (up to 95% ee). acs.orgresearchgate.net This chiral enolate can then be trapped with various electrophiles to produce a wide range of enantiomerically enriched tropane derivatives. researchgate.net
Asymmetric Cycloadditions : As discussed in section 2.1.2, enantioselective cycloaddition reactions are a powerful tool for establishing the stereochemistry during the formation of the bicyclic ring system itself. ehu.esnih.gov
Use of Chiral Auxiliaries : Chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of the cyclization reaction. For example, a chiral sulfoxide (B87167) has been used to control the stereochemistry in a (3+2) cycloaddition to form the tropane core. ehu.es
Organocatalysis : Asymmetric organocatalysis has been successfully applied to the synthesis of tropane scaffolds. For instance, an organocatalyzed 1,3-dipolar cycloaddition between 3-oxidopyridinium betaines and dienamines can produce tropane derivatives with excellent enantioselectivity. nih.gov
These advanced methods provide access to specific stereoisomers of tropane derivatives, which is crucial for the development of new therapeutic agents based on this privileged scaffold.
Novel Methodologies and Green Chemistry Principles in the Synthesis of 8-Azabicyclo[3.2.1]octan-3-ones
Recent advancements in synthetic chemistry have focused on developing more efficient, versatile, and environmentally benign methods for preparing complex molecules.
Solid-phase organic synthesis (SPOS) offers advantages for the creation of chemical libraries by simplifying purification and allowing for automation. The synthesis of nortropinone derivatives on a solid support requires an effective method for immobilizing the nortropinone core onto a polymer resin. researchgate.net
Research in this area has explored the use of various polymeric supports, such as Merrifield and 4-nitrophenylcarbonate Wang polymers. researchgate.net Nortropinone (8-azabicyclo[3.2.1]octan-3-one) can be attached to the resin through its secondary amine. Once immobilized, the ketone can undergo further reactions, such as Grignard additions or aldol reactions. The final product is then cleaved from the solid support using reagents like trifluoroacetic acid (TFA). researchgate.net This "bind and release" strategy facilitates the synthesis of tropane alkaloid analogues like nordihydrodarlingine and norchalcostrobamine. researchgate.net
Table 4: Polymeric Supports for Solid-Phase Synthesis of Nortropinone Derivatives This table is interactive. Users can sort and filter the data.
| Resin Type | Linker Type | Cleavage Reagent | Application | Reference |
|---|---|---|---|---|
| Merrifield Resin | Triazene | Not specified | Immobilization for Grignard and aldol reactions | researchgate.net |
| 4-nitrophenylcarbonate Wang polymer | Carbonate | Not specified | Synthesis of nordihydrodarlingine and norchalcostrobamine | researchgate.net |
The use of water as a solvent is a key principle of green chemistry. The classic Robinson synthesis of tropinone, a landmark in biomimetic chemistry, involves a tandem reaction between succindialdehyde, methylamine, and acetonedicarboxylic acid in an aqueous buffer. researchgate.netasianpubs.org While effective, this one-pot procedure often suffers from low yields. sciencemadness.org
Modifications have been developed to improve this system. For instance, reacting 2,5-dimethoxytetrahydrofuran (B146720) (a stable precursor to succindialdehyde) with various primary amines and acetonedicarboxylic acid in water at room temperature can produce N-substituted tropinone derivatives. asianpubs.org Furthermore, some N-alkylation procedures have been adapted to run in aqueous/ethanolic mixtures, such as the reaction of ammonium iodide intermediates with phenethylamines in a water/ethanol mixture with potassium carbonate as a base. researchgate.net These methods reduce the reliance on volatile organic solvents.
For creating libraries of N-substituted nortropinone derivatives, including this compound, efficient and high-yielding methods are paramount. A particularly effective two-step methodology has been developed that avoids the often problematic direct N-alkylation of nortropinone or the multi-step process of demethylation followed by alkylation. sciencemadness.orgresearchgate.net
This strategy begins with tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). sciencemadness.orgresearchgate.net
Step 1: Quaternization. Tropinone is reacted with methyl iodide in acetone to form 8,8-dimethyl-3-oxo-8-azonia-bicyclo[3.2.1]octane iodide (IDABO). This quaternary ammonium salt is a stable, crystalline solid that can be prepared on a large scale in high yield (e.g., 92%). sciencemadness.org
Step 2: Amine Exchange. IDABO serves as a synthetic equivalent of cyclohepta-2,6-dienone. It readily reacts with a wide variety of primary aliphatic amines under mild conditions. The reaction proceeds via the elimination of dimethylamine, followed by the conjugate addition of the new primary amine to afford the desired N-substituted nortropinone derivative. sciencemadness.org
This method is highly versatile and provides access to derivatives that are difficult to prepare using other routes, with yields for the second step reaching up to 80%. sciencemadness.orgresearchgate.net
Table 5: Scope of Two-Step Synthesis of N-Substituted Nortropinones via IDABO This table is interactive. Users can sort and filter the data.
| Starting Material | Reagents | Intermediate | Reactant Amine (Example) | Final Product | Reference |
|---|
Chemical Reactivity and Transformational Chemistry of 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 One
Reactions at the Carbonyl Group (C-3 Position)
The carbonyl group at the C-3 position is a key center of reactivity in 8-propyl-8-azabicyclo[3.2.1]octan-3-one, making it susceptible to nucleophilic attack. This reactivity allows for a range of transformations, including reductions, additions of organometallic reagents, and cyanohydrin formation.
Nucleophilic Additions to the Ketone Functionality
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The electron-withdrawing nature of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbon atom electrophilic and thus a target for nucleophiles.
The reduction of the ketone at C-3 in 8-azabicyclo[3.2.1]octan-3-one derivatives yields the corresponding secondary alcohols. A common and effective reagent for this transformation is sodium borohydride (NaBH₄) masterorganicchemistry.com. While not as potent as lithium aluminum hydride (LiAlH₄), sodium borohydride is a versatile reducing agent for aldehydes and ketones masterorganicchemistry.com. The reduction of ketones with sodium borohydride typically proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.
The stereochemical outcome of the reduction is of significant interest. The approach of the hydride can occur from either the exo or endo face of the bicyclic system, leading to the formation of two possible diastereomeric alcohols: the endo-alcohol and the exo-alcohol. The stereoselectivity of this reduction is influenced by steric hindrance around the carbonyl group. Generally, the hydride attacks from the less hindered face of the molecule. For the 8-azabicyclo[3.2.1]octane system, the exo face is typically less sterically encumbered, leading to the preferential formation of the endo-alcohol.
| Reagent | Substrate | Product(s) | Stereoselectivity |
| Sodium Borohydride (NaBH₄) | This compound | 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol | Predominantly endo-alcohol |
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to ketones to form tertiary alcohols masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.org. In the case of this compound, reaction with a Grignard or alkyl lithium reagent introduces a new alkyl or aryl group at the C-3 position.
The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. This is followed by an acidic workup to protonate the intermediate alkoxide, yielding the tertiary alcohol. Similar to reduction reactions, the stereochemistry of the addition is influenced by the steric environment of the carbonyl group, with the nucleophile generally approaching from the less hindered exo face.
A process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols involves the addition of an alkyl lithium to a mixture of a tropinone (B130398) derivative and an iodo-heteroaryl compound, resulting in high yields and purity google.com.
| Organometallic Reagent | Substrate | Intermediate | Final Product |
| Grignard Reagent (R'MgX) | This compound | Magnesium alkoxide | 3-R'-8-Propyl-8-azabicyclo[3.2.1]octan-3-ol |
| Alkyl Lithium (R'Li) | This compound | Lithium alkoxide | 3-R'-8-Propyl-8-azabicyclo[3.2.1]octan-3-ol |
The addition of hydrogen cyanide (HCN) to a ketone results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon wikipedia.orglibretexts.org. This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile libretexts.orgyoutube.com. The reaction is reversible, and for aliphatic ketones, the equilibrium generally favors the product wikipedia.org.
For this compound, the reaction with HCN would yield 3-hydroxy-8-propyl-8-azabicyclo[3.2.1]octane-3-carbonitrile. The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide by undissociated HCN libretexts.orgyoutube.com.
Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to a variety of other functionalized tropane (B1204802) derivatives.
| Reagent | Substrate | Product | Key Feature |
| Hydrogen Cyanide (HCN) | This compound | 3-Hydroxy-8-propyl-8-azabicyclo[3.2.1]octane-3-carbonitrile | Formation of a cyanohydrin |
Alpha-Substitution and Enolate Chemistry
The carbon atoms adjacent to the carbonyl group (the α-carbons) in this compound are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
The aldol (B89426) condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound sigmaaldrich.commagritek.comwikipedia.org. For nortropinone derivatives, this reaction is typically carried out by treating the ketone with a base, such as sodium hydroxide, to generate the enolate, which then reacts with an aldehyde or another ketone sigmaaldrich.com. The initial product is a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone sigmaaldrich.comlibretexts.org.
In the context of N-substituted nortropinones, aldol condensations have been successfully performed with various aromatic aldehydes in the presence of water researchgate.net. The reaction of this compound with an aldehyde (R'CHO) in the presence of a base would proceed through the formation of an enolate at either the C-2 or C-4 position. This enolate would then attack the carbonyl carbon of the aldehyde, leading to the formation of a β-hydroxy ketone. Subsequent dehydration would yield the corresponding α,β-unsaturated ketone. The Claisen-Schmidt reaction refers to the aldol condensation of a ketone with an aryl aldehyde to form an α,β-unsaturated derivative libretexts.org.
| Reactants | Base | Initial Product | Final Product (after dehydration) |
| This compound + R'CHO | NaOH or KOH | β-hydroxy ketone | α,β-unsaturated ketone |
Alkylation and Acylation at the Alpha-Carbons
The carbons adjacent to the carbonyl group (alpha-carbons) in this compound are susceptible to electrophilic substitution via the formation of an enolate intermediate. This reactivity is a cornerstone of synthetic modifications of the tropinone scaffold.
Alkylation: The alpha-carbons can be alkylated by treatment with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate, which then reacts with an alkyl halide. This process allows for the introduction of various alkyl substituents at the C-2 and C-4 positions. The stereoselectivity of this reaction can be influenced by the choice of base and reaction conditions. For instance, the use of chiral lithium amides as the base can achieve enantioselective alkylation. researchgate.net
Acylation: Similarly, acylation at the alpha-position can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or anhydride. This introduces an acyl group, which can serve as a handle for further synthetic transformations.
Aldol Condensation: The enolate of tropinone derivatives can also participate in aldol reactions with aldehydes or ketones. This carbon-carbon bond-forming reaction has been employed as a key step in the synthesis of various tropane alkaloids. researchgate.netehu.es For example, the reaction of tropinone with benzaldehyde, promoted by a chiral base, can proceed with high enantiocontrol. ehu.es
| Reaction Type | Reagents | Product Description |
| Alkylation | 1. Strong Base (e.g., LDA)2. Alkyl Halide (R-X) | Introduction of an alkyl group (R) at the C-2 or C-4 position. |
| Acylation | 1. Strong Base (e.g., LDA)2. Acylating Agent (RCOCl) | Introduction of an acyl group (RCO) at the C-2 or C-4 position. |
| Aldol Reaction | 1. Base (e.g., Chiral Lithium Amide)2. Aldehyde/Ketone (R'CHO) | Formation of a β-hydroxy ketone adduct at the alpha-carbon. |
Reactivity Umpolung of Tropinone Derivatives
Umpolung, or polarity inversion, is a synthetic strategy that reverses the normal polarity of a functional group. wikipedia.orgdnmfaizpur.org In the case of the carbonyl group in this compound, the carbon atom is typically electrophilic. Reactivity umpolung aims to make this carbon nucleophilic, allowing it to react with electrophiles. dnmfaizpur.org
This transformation is typically achieved by converting the carbonyl group into a derivative whose carbon atom can be deprotonated to form a carbanion. dnmfaizpur.org Common methods for achieving carbonyl umpolung include the formation of dithiane intermediates or cyanohydrins. dnmfaizpur.org
Dithiane Formation: The ketone is reacted with a dithiol (e.g., 1,3-propanedithiol) to form a cyclic dithioacetal. The proton on the carbon between the two sulfur atoms is now acidic and can be removed by a strong base like n-butyllithium. The resulting carbanion is a synthetic equivalent of an acyl anion.
Reaction with Electrophiles: This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or other carbonyl compounds.
Hydrolysis: Subsequent hydrolysis of the dithiane group regenerates the carbonyl functionality, resulting in a product that is formally derived from the reaction of an acyl anion with an electrophile.
This strategy provides a powerful tool for constructing carbon-carbon bonds at the C-3 position that are not accessible through traditional carbonyl chemistry. dnmfaizpur.org
Reactions at the Nitrogen Atom (N-8 Position)
N-Dealkylation and N-Demethylation Strategies
The removal of the N-propyl group from this compound to yield the corresponding secondary amine, nortropinone, is a crucial transformation for creating diverse analogues. ptfarm.pl Several methods exist for the N-dealkylation of tertiary amines.
Von Braun Reaction: This classic method involves reacting the tertiary amine with cyanogen bromide (CNBr), which leads to the formation of a cyanamide intermediate and an alkyl bromide. Subsequent hydrolysis of the cyanamide yields the secondary amine. google.comgoogle.com
Chloroformate-Mediated Dealkylation: A widely used and often milder alternative involves reaction with chloroformates, such as phenyl chloroformate or α-chloroethyl chloroformate. google.comgoogle.commdpi.com The tertiary amine attacks the chloroformate, leading to the formation of a carbamate and an alkyl chloride. The resulting carbamate is then cleaved under hydrolytic or hydrogenolytic conditions to afford the secondary amine. mdpi.com
Oxidative Dealkylation: Metal-catalyzed oxidative procedures have also been developed. For instance, palladium or copper catalysts in the presence of an oxidizing agent can effect N-demethylation of tropane alkaloids, a process that could be adapted for N-depropylation. google.comgoogle.com
| Method | Key Reagents | Intermediate | Final Product |
| Von Braun Reaction | Cyanogen Bromide (CNBr) | N-cyano-nortropinone | Nortropinone |
| Chloroformate Dealkylation | Phenyl Chloroformate | N-phenoxycarbonyl-nortropinone | Nortropinone |
| Oxidative Dealkylation | Pd or Cu catalyst, Oxidizing Agent | Iminium ion (proposed) | Nortropinone |
Functionalization via N-Acylation and N-Sulfonylation
Once the secondary amine (nortropinone) is obtained, it can be readily functionalized through N-acylation or N-sulfonylation.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy for introducing a wide variety of functional groups.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-sulfonyl derivatives. Sulfonamides are often stable and can alter the biological and physical properties of the parent molecule. The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-3-propanoylbenzene-1-sulfonamide is an example of such a modification. molport.com Research has shown that pyrazole azabicyclo[3.2.1]octane sulfonamides can act as potent enzyme inhibitors. acs.orgnih.gov
Quaternization Reactions of the Bridged Amine
The lone pair of electrons on the N-8 nitrogen atom allows it to act as a nucleophile and react with electrophiles to form quaternary ammonium (B1175870) salts. This reaction is a key step in some N-dealkylation procedures. For example, the reaction of tropinone with 2-chloro-4,6-disubstituted-1,3,5-triazines proceeds through a quaternary N-triazinylammonium chloride intermediate, which then decomposes to the N-dealkylated product. researchgate.net The quaternization makes the alkyl group on the nitrogen a better leaving group, facilitating its cleavage.
Ring System Modifications and Skeletal Rearrangements
Modifications to the 8-azabicyclo[3.2.1]octane skeleton itself, while less common than functional group manipulations, can lead to novel structures. These transformations often involve more complex multi-step sequences.
Synthetic approaches to the tropane skeleton itself include cycloaddition reactions, transition metal-catalyzed reactions, and tandem domino reactions. ptfarm.pl While these are typically used to construct the ring system from simpler precursors, similar principles can be applied to modify the existing skeleton.
Skeletal rearrangements can be initiated by generating reactive intermediates, such as carbocations or radicals, within the ring system. For example, acid-catalyzed reactions can sometimes lead to Wagner-Meerwein type rearrangements if a carbocation can be formed at a suitable position on the bicyclic frame. However, specific examples of skeletal rearrangements for this compound are not extensively documented in the surveyed literature. The stability of the bicyclic system makes such rearrangements challenging without specific driving forces.
Expansion and Contraction of the Bicyclic Core
Skeletal rearrangements that alter the ring size of the bicyclic system are fundamental transformations. These reactions often proceed through carbocationic or nitrenium ion intermediates, leading to the formation of larger or smaller ring systems.
Ring Expansion:
Ring expansion reactions of this compound can conceptually lead to 9-azabicyclo[4.2.1]nonane derivatives. Classic methodologies for achieving such one-carbon ring expansions include the Tiffeneau-Demjanov and Beckmann rearrangements.
The Tiffeneau-Demjanov rearrangement would necessitate the conversion of the ketone at C-3 to a vicinal amino alcohol. This intermediate, upon treatment with nitrous acid, generates a diazonium salt which can undergo a 1,2-alkyl shift, leading to the expanded ring system. wikipedia.orgd-nb.info The regioselectivity of the migration is a key consideration in this process.
The Beckmann rearrangement offers another pathway for ring expansion. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgalfa-chemistry.comillinois.edu This reaction involves the conversion of the ketone to its corresponding oxime. Treatment of the oxime with an acid catalyst can induce a rearrangement where one of the alpha-carbons migrates to the nitrogen atom, resulting in a lactam. In the case of the this compound oxime, this would theoretically yield a nine-membered lactam incorporated into the bicyclic framework. The stereochemistry of the oxime (syn or anti to the migrating group) is crucial for the success and regioselectivity of the rearrangement.
| Rearrangement Type | Starting Functionality | Key Reagents | Potential Product |
| Tiffeneau-Demjanov | 3-Amino-3-hydroxy | Nitrous Acid (HNO₂) | 9-Propyl-9-azabicyclo[4.2.1]nonan-4-one |
| Beckmann | 3-Oxime | Acid Catalyst (e.g., H₂SO₄, PCl₅) | 9-Propyl-9-azabicyclo[4.2.1]non-3-en-4-one (Lactam) |
Ring Contraction:
Ring contraction reactions, while less common for this specific system, could theoretically be achieved through rearrangements such as the Favorskii rearrangement of an alpha-halo ketone derivative. This would involve the formation of a cyclopropanone intermediate followed by ring opening to yield a five-membered ring fused to the piperidine ring.
Bridgehead Reactivity and Functionalization
The bridgehead positions (C-1 and C-5) of the 8-azabicyclo[3.2.1]octane system are known to be relatively unreactive towards traditional nucleophilic and electrophilic substitution reactions. This inertness is a consequence of Bredt's rule, which states that the formation of a double bond or a carbocation at a bridgehead position of a small bicyclic system is highly unfavorable due to the geometric constraints that prevent the attainment of a planar geometry.
Despite these limitations, modern synthetic methods are emerging that allow for the functionalization of such positions, often through radical-based or transition-metal-catalyzed C-H activation pathways.
Challenges and Strategies:
The primary challenge in bridgehead functionalization is overcoming the high activation energy associated with reactions at these sterically hindered and electronically deactivated positions.
Potential Functionalization Reactions:
While specific examples for this compound are not extensively documented in the literature, general strategies that could be explored include:
Photochemical C-H Activation: The use of photoredox catalysis can generate highly reactive radical species that may be capable of abstracting a hydrogen atom from the bridgehead position, allowing for subsequent functionalization.
Directed C-H Activation: The presence of the nitrogen atom in the bicyclic system could potentially be exploited to direct a transition metal catalyst to a specific bridgehead C-H bond, facilitating its activation and subsequent coupling with various partners.
Radical-Mediated Reactions: Reactions involving radical initiators might provide a pathway to introduce functionality at the bridgehead positions, although selectivity can be a challenge.
| Position | Reactivity Challenge | Potential Functionalization Strategy | Potential Functionalgroup |
| C-1 | Bredt's Rule, Steric Hindrance | Directed C-H Activation | Aryl, Alkyl |
| C-5 | Bredt's Rule, Steric Hindrance | Photochemical C-H Activation | Halogen, Hydroxyl |
Further research is required to explore and develop efficient and selective methods for the bridgehead functionalization of this compound, which would significantly expand its utility as a scaffold in the design of complex molecules.
Design and Elaboration of Derivatives and Analogues of 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 One for Research Purposes
Structure-Activity Relationship (SAR) Studies on 8-Azabicyclo[3.2.1]octane Scaffolds
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the 8-azabicyclo[3.2.1]octane framework, SAR studies have provided significant insights into the structural requirements for binding to various biological targets, particularly monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govresearchgate.net
The rigid conformation of the bicyclic scaffold is a key determinant of its interaction with receptor binding sites. semanticscholar.org Modifications at several key positions have been shown to dramatically alter a compound's affinity and selectivity:
The Nitrogen (N-8) Substituent: The nature of the substituent on the nitrogen atom significantly influences the compound's pharmacological profile. nih.gov
The C-3 Position: The substituent and its stereochemistry (endo or exo) at the C-3 position are critical for activity. semanticscholar.orgacs.org
The C-2 Position: Substitutions at the C-2 position, often in conjunction with C-3 modifications, can fine-tune potency and selectivity. nih.gov
These studies have established a pharmacophore model where the bicyclic skeleton acts as a rigid scaffold to correctly orient functional groups for optimal interaction with the target protein. For instance, in the context of DAT inhibitors, the distance and orientation between the nitrogen atom, the C-3 aryl group, and a C-2 carbomethoxy group are critical for high-affinity binding. nih.gov Constraining a more flexible piperidine ring into the rigid 8-azabicyclo[3.2.1]octane scaffold has been shown to be beneficial, boosting potency in certain classes of inhibitors. semanticscholar.orgacs.org
Chemical Space Exploration around the 8-Propyl-8-azabicyclo[3.2.1]octan-3-one Structure
Starting from the lead structure of this compound, systematic modifications are undertaken to explore the surrounding chemical space. This involves altering the N-propyl group, adding substituents to the bicyclic rings, and even replacing the core nitrogen atom with other heteroatoms.
The substituent at the N-8 position plays a significant role in modulating the affinity and selectivity of 8-azabicyclo[3.2.1]octane derivatives for monoamine transporters. nih.gov While N-substitution on some 3-phenyltropane-based inhibitors has little effect, on other scaffolds it can significantly improve selectivity. nih.gov
In a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, replacing the N-propyl group with other substituents led to varied effects on transporter binding affinities. The N-propyl analogue itself (22b) showed moderate affinity for DAT. However, extending the alkyl chain or introducing different functionalities produced compounds with distinct profiles. For instance, the 8-cyclopropylmethyl derivative (22e) was among the most potent compounds for DAT and was exceptionally selective over SERT. nih.govnih.gov Similarly, an 8-(p-chlorobenzyl) derivative (22g) was also highly potent and selective for DAT. nih.govresearchgate.net These findings suggest that the N-8 position interacts with a specific pocket in the transporter protein, and modifications can be tailored to optimize this interaction.
| Compound | N-8 Substituent (R) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity |
|---|---|---|---|---|---|
| 22a | Ethyl | 40 | 20,000 | 1,800 | 500 |
| 22b | n-Propyl | 44 | 14,000 | 2,400 | 318 |
| 22c | Allyl | 21 | 10,000 | 1,100 | 476 |
| 22e | Cyclopropylmethyl | 4.0 | 4,240 | 520 | 1060 |
| 22g | p-Chlorobenzyl | 3.9 | 1,160 | 5,300 | 297 |
Modifications to the carbon skeleton of the 8-azabicyclo[3.2.1]octane ring are a cornerstone of SAR exploration. The C-2 and C-3 positions are particularly important. For example, the development of cocaine analogues often involves substitutions at these positions to modulate activity at DAT and SERT. nih.gov
In one study, constraining a piperidine ring into the more rigid azabicyclo[3.2.1]octane scaffold resulted in a five-fold increase in potency for N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition. semanticscholar.org Furthermore, the stereochemistry of substituents is critical; an endo-isomer showed submicromolar activity, while the corresponding exo-diastereoisomer was completely inactive. acs.org This highlights the precise conformational requirements for receptor binding. The introduction of 2,4-bis(arylidene) groups has also been explored, leading to compounds with promising antiproliferative properties. researchgate.net These studies demonstrate that the bicyclic ring is not merely a passive scaffold but an active participant in molecular recognition, where substitutions can enhance potency and introduce entirely new biological activities.
Replacing the nitrogen atom at the 8-position with other heteroatoms, such as sulfur (to form an 8-thiabicyclo[3.2.1]octane) or oxygen (an 8-oxabicyclo[3.2.1]octane), is a powerful strategy to probe the importance of the nitrogen atom for biological activity. nih.gov It has been shown that the N-8 amine functionality is not always essential for inhibitory potency at monoamine transporters. nih.gov
| Heteroatom at Position 8 | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|---|---|
| Nitrogen (N-CH₃) | 0.59 | 1.5 |
| Sulfur (S) | 5.7 | 8.0 |
| Oxygen (O) | 1.2 | 2.8 |
Rational Design Principles for Novel 8-Azabicyclo[3.2.1]octane Compounds
Rational design principles leverage accumulated SAR data and computational modeling to guide the synthesis of new compounds with desired properties. nih.gov This approach moves beyond trial-and-error synthesis by making informed predictions about how structural changes will affect biological activity. For the 8-azabicyclo[3.2.1]octane scaffold, this involves several key strategies.
Computational studies, including quantitative structure-activity relationship (QSAR) modeling, are used to build predictive models. A significant 2D-QSAR model was developed for a series of 8-alkyl-2,4-bisbenzylidene-8-azabicyclo[3.2.1]octan-3-ones, identifying key molecular descriptors correlated with antiproliferative activity. researchgate.net Such models help in prioritizing which novel derivatives to synthesize.
Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups required for activity. For DAT inhibitors, this includes the relative positions of the nitrogen atom, aromatic rings, and hydrogen bond donors/acceptors. nih.gov Novel compounds are then designed to fit this pharmacophore while optimizing other properties like solubility and metabolic stability. For example, structural modifications on a lead compound were undertaken to improve physicochemical properties, ultimately leading to a derivative with a superior pharmacological and pharmacokinetic profile. nih.gov This iterative process of design, synthesis, and testing, informed by computational analysis and SAR, is central to the development of novel therapeutics based on the 8-azabicyclo[3.2.1]octane core. biorxiv.org
Role of 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 One As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules
The 8-azabicyclo[3.2.1]octane core is fundamental to a large family of natural products and synthetic molecules with significant physiological effects. By starting with or creating N-substituted derivatives like 8-propyl-8-azabicyclo[3.2.1]octan-3-one, chemists can access novel analogues with tailored properties.
The 8-azabicyclo[3.2.1]octane scaffold is the defining structural feature of tropane (B1204802) alkaloids, a class of over 200 compounds with a wide array of biological activities. rsc.org Historically, the synthesis of these molecules has been a major focus of chemical research, with Robinson's efficient double-Mannich approach to tropinone (B130398) being a landmark achievement. nih.gov this compound is a synthetic analogue of tropinone (the N-methyl equivalent) and nortropinone (the N-H equivalent).
As an N-substituted nortropinone, it serves as a key intermediate for creating tropane alkaloid analogues not found in nature. The N-alkylation of amines is a crucial transformation in the synthesis of pharmaceuticals. researchgate.net By introducing a propyl group at the nitrogen atom, researchers can systematically alter the lipophilicity and basicity of the molecule compared to the natural N-methyl tropanes. This modification allows for the exploration of how the size and nature of the N-substituent affect the biological activity of the resulting compounds, providing access to a diverse range of enantiomerically enriched tropane derivatives. nih.gov
Nortropinone (8-azabicyclo[3.2.1]octan-3-one) is a versatile precursor for generating a wide array of functionalized derivatives. nih.gov The secondary amine of nortropinone is readily alkylated or acylated to introduce diverse substituents at the 8-position. The synthesis of this compound from nortropinone is a straightforward N-alkylation reaction.
Further functionalization can be achieved at other positions on the bicyclic ring. For instance, a suitable nortropane-derived allyl chloride was synthesized from N-Boc-nortropinone in five steps, which then participated in rhodium-catalyzed asymmetric cross-coupling reactions. nih.gov This demonstrates that the core scaffold, after N-substitution, can undergo further complex modifications to install various functional groups with high stereoselectivity. Such strategies provide access to novel, poly-substituted tropane structures that are valuable for developing new therapeutic agents.
| Starting Material | Reaction Type | Product Class | Reference |
| N-Boc-nortropinone | Multi-step synthesis | Racemic N-Boc-nortropane-derived allylic chloride | nih.gov |
| Nortropinone | N-Alkylation | N-Alkyl-nortropinones (e.g., this compound) | researchgate.net |
| Nortropinone | N-Acylation | N-Acyl-nortropinones | chemicalbook.com |
Utility in Diversity-Oriented Synthesis (DOS) Libraries
Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex small molecules for high-throughput screening. nih.gov The rigid 8-azabicyclo[3.2.1]octane scaffold is an attractive starting point for DOS because it provides a well-defined three-dimensional core that can be decorated with various functional groups.
While direct examples of DOS libraries based specifically on this compound are not prominent in the literature, the closely related 6,8-dioxa-3-azabicyclo[3.2.1]octane core has been successfully used to generate libraries of bicyclic peptidomimetics. nih.govfrontiersin.orgnih.gov This strategy involves coupling different building blocks to the core followed by intramolecular cyclization. nih.gov The principles applied to these oxygen-containing analogues are readily transferable to the nortropinone scaffold. By employing a "top-down" approach, where a polycyclic structure is synthesized and then deconstructed, a library of diverse lead-like molecules can be generated. whiterose.ac.uk The N-propyl group of this compound would represent one point of diversity, with further variations introduced on the bicyclic ring system to rapidly build libraries of sp3-rich compounds for biological screening. whiterose.ac.uk
Scaffolding for Combinatorial Chemistry and High-Throughput Synthesis
Combinatorial chemistry provides a means to rapidly generate large numbers of related compounds for screening. The 8-azabicyclo[3.2.1]octan-3-one framework is an ideal scaffold for such libraries due to its synthetic tractability and biological relevance. The ketone at the 3-position and the secondary amine at the 8-position (in the parent nortropinone) are convenient handles for introducing molecular diversity.
Using nortropinone as the core, parallel synthesis can be employed to create a library of N-substituted derivatives, including the N-propyl variant. Each of these N-substituted ketones can then be subjected to a range of reactions targeting the carbonyl group, such as reduction, olefination, or addition of organometallic reagents, to create a matrix of diverse products. For example, a series of flavonoid analogues were built on highly functionalized scaffolds for the synthesis of natural product-based combinatorial libraries. nih.gov Similarly, pyrrolidine-based scaffolds have been used to generate diversified amide libraries via combinatorial parallel synthesis for in-situ inhibition studies. nih.gov This general and flexible approach is directly applicable to the nortropinone scaffold, where this compound would be a member of a library designed to probe the effect of the N-substituent on a particular biological target.
Applications in Medicinal Chemistry Research Programs (as synthetic targets or tools)
The tropane scaffold is a cornerstone in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic targets. Molecules containing the N-oxide functionality, a related feature, are also significant as synthetic intermediates, prodrugs, and drugs. nih.govsemanticscholar.org this compound and its derivatives are valuable tools in this context, serving as intermediates in the synthesis of compounds for SAR studies.
A key example is in the development of ligands for the dopamine transporter (DAT). In a study aimed at developing new high-affinity and selective compounds for DAT, a series of N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane analogues were synthesized and evaluated. nih.gov This research demonstrated that modifying the N-substituent was a viable strategy to modulate binding affinity and selectivity. Specifically, an N-(3-iodoprop-(2E)-enyl) derivative with a 4'-n-propylphenyl group at the 3-position was synthesized, showing that alkyl chains on the scaffold are important for interaction with the transporter. nih.gov The synthesis of analogues like this compound is integral to such programs, allowing chemists to systematically probe the steric and electronic requirements of the N-substituent binding pocket in target proteins.
| Compound Class | Therapeutic Target/Application | Research Finding | Reference |
| N-substituted nortropane analogues | Dopamine Transporter (DAT) | N-substitution yields compounds with high affinity and selectivity for DAT. | nih.gov |
| 6,8-Dioxa-3-azabicyclo[3.2.1]octane peptidomimetics | Aspartyl Protease Inhibitors | Library screening identified hit compounds with sub-micromolar IC50 values. | nih.gov |
| Pyrrolidine-based libraries | α-L-Rhamnosidase Inhibitors | Combinatorial synthesis and screening identified potent and selective inhibitors. | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research on 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For derivatives of the 8-azabicyclo[3.2.1]octane skeleton, ¹H and ¹³C NMR provide precise information about the molecular framework, the substitution pattern, and the stereochemistry of the bicyclic system.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 8-Propyl-8-azabicyclo[3.2.1]octan-3-one is expected to show distinct signals corresponding to the protons of the bicyclic core and the N-propyl group. The bridgehead protons (H-1 and H-5) typically appear as broad multiplets in the region of 3.0-3.5 ppm. The protons adjacent to the carbonyl group (H-2 and H-4) are diastereotopic and would likely appear as distinct multiplets between 2.2 and 2.8 ppm. The protons of the N-propyl group would present as a triplet for the terminal methyl group (around 0.9 ppm), a sextet for the central methylene group (around 1.5 ppm), and a triplet for the methylene group attached to the nitrogen (around 2.4 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal corresponds to the carbonyl carbon (C-3), typically appearing around 215 ppm. The bridgehead carbons (C-1 and C-5) are expected to resonate in the 60-65 ppm range. The carbons adjacent to the nitrogen of the propyl group and the bicyclic system will also have characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C5 | 3.1 - 3.4 (m) | 60 - 65 |
| C2, C4 | 2.2 - 2.8 (m) | 45 - 50 |
| C3 | - | ~215 |
| C6, C7 | 1.8 - 2.2 (m) | 27 - 32 |
| N-CH₂ | 2.3 - 2.5 (t) | 55 - 60 |
| N-CH₂-CH₂ | 1.4 - 1.6 (sext) | 20 - 25 |
| N-CH₂-CH₂-CH₃ | 0.8 - 1.0 (t) | 10 - 15 |
Note: Predicted values are based on data for analogous N-substituted tropinone (B130398) derivatives. m = multiplet, t = triplet, sext = sextet.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be employed.
The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the compound (C₁₀H₁₇NO), which is 167.25 g/mol . The fragmentation of the 8-azabicyclo[3.2.1]octane core is well-characterized. researchgate.net Characteristic fragmentation involves the loss of the propyl group or cleavage of the bicyclic ring system. A prominent fragment often arises from the loss of an ethyl radical from the N-propyl group (M-29), leading to an ion at m/z 138. Another common fragmentation pathway for tropinone-like structures involves the formation of a stable pyrrolidinium ion.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 167 | [C₁₀H₁₇NO]⁺ (Molecular Ion) |
| 138 | [M - C₂H₅]⁺ |
| 124 | [M - C₃H₇]⁺ |
| 96 | [C₆H₁₀N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch. libretexts.org This peak is typically observed in the range of 1710-1730 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl portions of the molecule (propyl group and bicyclic ring) just below 3000 cm⁻¹, and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). libretexts.org
Table 3: Key Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850 - 2960 | C-H Stretch | Alkyl (CH₂, CH₃) |
| 1710 - 1730 | C=O Stretch | Ketone |
| 1450 - 1470 | C-H Bend | Alkyl (CH₂) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a synthetic compound like this compound, reversed-phase HPLC (RP-HPLC) is the standard method for assessing its purity. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, would be suitable. sielc.com The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
While this compound itself is achiral, many of its derivatives, particularly those resulting from the reduction of the ketone to a hydroxyl group, are chiral. Chiral HPLC, using a chiral stationary phase (CSP), is essential for separating the resulting enantiomers. mdpi.comresearchgate.net Polysaccharide-based CSPs are commonly used for this class of compounds, allowing for the quantification of enantiomeric excess (ee), which is crucial in pharmaceutical research. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can confirm the connectivity and absolute stereochemistry of a molecule. For a derivative of the 8-azabicyclo[3.2.1]octane family, a single-crystal X-ray structure would unambiguously confirm the bicyclic ring's conformation, which is typically a chair-boat conformation. It would also provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. While a specific crystal structure for the title compound is not publicly available, data from related structures, such as various tropane (B1204802) alkaloids, provide expected parameters. researchgate.netgoogle.com
Table 4: Representative Crystallographic Parameters for an 8-Azabicyclo[3.2.1]octane Derivative
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | |
| Space Group | P2₁/c or Pbca | |
| C-N Bond Length | Amine bond | 1.45 - 1.48 Å |
| C=O Bond Length | Ketone bond | 1.20 - 1.23 Å |
| C-C-C Angle (in ring) | 109° - 114° |
Note: Values are representative and based on known crystal structures of similar compounds.
Future Research Directions and Unexplored Avenues for 8 Propyl 8 Azabicyclo 3.2.1 Octan 3 One Research
Development of Novel Stereoselective Synthetic Pathways to the 8-Propyl-8-azabicyclo[3.2.1]octan-3-one Scaffold
While classical methods like the Robinson-Schöpf synthesis can produce the 8-azabicyclo[3.2.1]octane core, future research must focus on developing more advanced, efficient, and highly stereoselective routes to access specific enantiomers of the this compound scaffold. The development of asymmetric methodologies is crucial for accessing optically pure materials necessary for pharmacological and catalytic applications.
Promising avenues for future investigation include:
Asymmetric Intramolecular Mannich Reactions: The intramolecular Mannich cyclization is a powerful tool for constructing the tropane (B1204802) skeleton. acs.orgau.dk Future work could focus on developing chiral catalysts or utilizing sulfinimine-derived chiral auxiliaries to control the stereochemistry during the cyclization of acyclic precursors tailored for the N-propyl derivative. This approach could provide access to substituted tropinones with high enantiomeric purity. acs.orgau.dk
Catalytic Enantioselective Cycloadditions: Rhodium-catalyzed [4+3] cycloaddition reactions between N-substituted pyrroles and vinyldiazoacetates have emerged as an effective method for synthesizing the tropane core. acs.org Research should be directed towards optimizing these conditions for N-propyl pyrrole derivatives and expanding the scope to generate diverse, stereochemically rich scaffolds. Similarly, asymmetric 1,3-dipolar cycloadditions using dual catalytic systems (e.g., a rhodium(II) complex and a chiral Lewis acid) present a frontier for creating optically active 8-azabicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity.
Desymmetrization of Tropinone (B130398) Precursors: The desymmetrization of meso-tropinone derivatives is an elegant strategy. ehu.es This has been achieved using chiral lithium amide bases for enantioselective deprotonation followed by an aldol (B89426) reaction, or through palladium-catalyzed asymmetric allylic alkylation. ehu.es Future efforts could adapt these methods to an N-propyl tropinone starting material, allowing for the stereocontrolled installation of substituents at the C2 and C4 positions.
A comparative overview of potential stereoselective strategies is presented in Table 1.
| Synthetic Strategy | Key Transformation | Potential Advantages for 8-Propyl Derivative | Key Research Challenge |
| Asymmetric Mannich Reaction | Chiral auxiliary or catalyst-controlled intramolecular cyclization | High stereocontrol; access to substituted scaffolds acs.org | Synthesis of complex acyclic precursors. |
| Catalytic [4+3] Cycloaddition | Rhodium-catalyzed reaction of an N-propyl pyrrole | Atom economy; direct formation of the bicyclic core acs.org | Substrate scope and catalyst optimization. |
| 1,3-Dipolar Cycloaddition | Dual-catalyst asymmetric cycloaddition | High diastereo- and enantioselectivity | Development of suitable cyclic azomethine ylides. |
| Desymmetrization | Chiral base or Pd-catalyzed alkylation of N-propyl tropinone | Use of a simple starting material; stereocontrol alpha to the ketone ehu.es | Stoichiometric use of chiral bases; catalyst efficiency. |
Exploration of Underutilized Reactivity Profiles and Novel Transformational Chemistry
The chemical reactivity of this compound is primarily dictated by the carbonyl group at the C-3 position and the C-H bonds of the bicyclic framework. While classical carbonyl chemistry is well-understood, significant opportunities lie in exploring more novel and selective transformations.
Future research should explore:
Selective C-H Functionalization: Recent advances in palladium-catalyzed C(sp³)–H functionalization offer a powerful tool for directly modifying the tropane core. au.dk Research could target the selective arylation or acetoxylation of the β and γ positions of the this compound ring system. au.dk This would enable the rapid generation of novel derivatives from a common intermediate, bypassing lengthy de novo syntheses.
Novel Carbonyl Transformations: Beyond simple reduction or Grignard additions, the C-3 ketone could be a handle for more complex transformations. For instance, α-functionalization via enolate chemistry, followed by ring-rearrangement strategies, could lead to novel scaffolds. Aldol condensation reactions with various aldehydes can produce 2-benzylidene derivatives, which serve as precursors to more complex structures, including those with potential biological activity.
Transannular Reactions: The unique proximity of the nitrogen bridge to other atoms in the bicyclic system could be exploited to facilitate transannular reactions. These reactions can lead to the formation of new ring systems or the introduction of functionality in a highly stereocontrolled manner, which would be difficult to achieve through conventional methods.
Integration into Advanced Material Science or Supramolecular Chemistry Research
The rigid, bicyclic structure of the 8-azabicyclo[3.2.1]octane skeleton is an underutilized building block in materials science. Its well-defined three-dimensional shape, combined with the synthetic accessibility of functional handles, makes this compound an attractive candidate for creating novel materials.
Unexplored avenues include:
Ligands for Metal-Organic Frameworks (MOFs): The tertiary amine of the tropane scaffold could serve as a coordination site for metal ions. By introducing carboxylic acid or other coordinating groups onto the carbon framework (e.g., at the C-2 or C-4 positions), bifunctional ligands could be created. These ligands could be used to construct novel MOFs with chiral pores, potentially useful for enantioselective separations or catalysis. The rigidity of the bicyclic core could impart high thermal stability and permanent porosity to the resulting frameworks.
Monomers for Advanced Polymers: Functionalized derivatives of this compound could be designed as monomers for polymerization. For example, converting the ketone to a diol and esterifying it with terephthaloyl chloride could lead to novel polyesters. The rigid and bulky tropane unit would be expected to significantly influence the polymer's properties, such as increasing the glass transition temperature and modifying solubility.
Building Blocks for Supramolecular Assemblies: The defined shape and potential for introducing specific recognition motifs (e.g., hydrogen bond donors/acceptors) make the scaffold suitable for designing supramolecular structures. Host-guest chemistry could be explored by creating cage-like molecules from tropane-based units. The N-propyl group provides a non-polar handle that can influence packing and intermolecular interactions in the solid state.
Applications in Chemical Biology as Research Probes and Tools
The 8-azabicyclo[3.2.1]octane scaffold is the core of many biologically active molecules that interact with protein targets in the central nervous system, particularly monoamine transporters. pwr.edu.pl This provides a strong rationale for developing derivatives of this compound as chemical probes to study these biological systems.
Future research directions include:
Photoaffinity Labels: The development of photoaffinity labels is a powerful technique for identifying the binding sites of ligands on their target proteins. acs.org By incorporating a photoreactive group (e.g., an azido group) and a reporter tag (e.g., radioiodine) onto the this compound structure, irreversible probes can be created. pwr.edu.placs.org These probes would allow for the covalent labeling and subsequent mapping of binding domains on targets like the dopamine and serotonin transporters, providing insights into ligand-receptor interactions. pwr.edu.pl
Fluorescent Probes: Attaching a fluorophore to the scaffold would enable the visualization of target proteins in cells and tissues using fluorescence microscopy. The design of such probes requires careful consideration of the attachment point to avoid disrupting binding affinity. The N-propyl group itself could be replaced with a linker attached to a fluorescent dye.
PET Ligands: Positron Emission Tomography (PET) is a non-invasive imaging technique that requires high-affinity radiolabeled ligands. The 8-azabicyclo[3.2.1]octane scaffold has been used to develop PET tracers for various brain receptors. sci-hub.se By labeling the this compound molecule with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18), novel PET radioligands could be developed for in vivo imaging of their target proteins in the brain.
A summary of potential probe designs is outlined in Table 2.
| Probe Type | Required Modifications | Application | Key Advantage |
| Photoaffinity Label | Incorporation of an azido (N₃) group and a radioisotope (e.g., ¹²⁵I) pwr.edu.placs.org | Covalent labeling and mapping of protein binding sites pwr.edu.pl | Provides direct information on ligand-protein contact points. |
| Fluorescent Probe | Covalent attachment of a fluorescent dye (e.g., fluorescein, rhodamine) | Visualization of target localization in cells and tissues | Enables real-time imaging in biological systems. |
| PET Ligand | Labeling with a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) sci-hub.se | Non-invasive, in vivo imaging of target density and occupancy in the brain sci-hub.se | Allows for quantitative studies in living subjects. |
Investigation of Organocatalytic Applications Utilizing the 8-Azabicyclo[3.2.1]octane Skeleton
The field of asymmetric organocatalysis often relies on chiral amines to catalyze stereoselective reactions. The rigid, chiral framework of this compound, containing a tertiary amine, makes it an intriguing candidate for development as a novel organocatalyst.
Future research in this area should focus on:
Base and Nucleophilic Catalysis: The tertiary amine in the tropane skeleton can function as a chiral Brønsted or Lewis base. Its utility could be tested in reactions such as Michael additions, aldol reactions, and acylations of silyl ketene acetals. The rigid structure would create a well-defined chiral environment around the basic nitrogen atom.
Bifunctional Catalysis: The ketone at the C-3 position offers a handle to introduce a second catalytic group, leading to bifunctional catalysts. For example, reduction of the ketone to a hydroxyl group would create a chiral amino alcohol, a common motif in organocatalysis. Alternatively, conversion of the ketone to an amine or a thiourea group could create catalysts capable of activating substrates through hydrogen bonding.
Catalyst Immobilization: The scaffold could be functionalized with groups that allow it to be immobilized on a solid support (e.g., a polymer resin or silica gel). This would facilitate catalyst recovery and reuse, making the catalytic process more sustainable and economically viable.
The development of tropinone-derived catalysts has already shown promise; for instance, α-fluoro-N-carbethoxytropinone has been used as an efficient catalyst for the asymmetric epoxidation of alkenes, affording epoxides with up to 83% enantiomeric excess. This precedent strongly supports the investigation of this compound and its derivatives as a new class of organocatalysts.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-Propyl-8-azabicyclo[3.2.1]octan-3-one?
- Methodological Answer : Two main approaches are documented:
- Conventional synthesis : Condensation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with substituted aldehydes using NaOH in ethanolic solutions .
- Mechanochemical synthesis : Solvent-free condensation using solid NaOH as a catalyst, yielding derivatives with high efficiency .
- Substituent effects (e.g., propyl groups) can be introduced via reactions with diamines or alkylating agents, though steric hindrance may require optimization of reaction conditions .
Q. How is the structural conformation of this compound characterized?
- Methodological Answer : Advanced techniques include:
- X-ray crystallography : Resolves the bicyclic core and substituent geometry, as demonstrated in hydrated gold(III) salt structures of related tropane alkaloids .
- Mass spectrometry (MS) and NMR : Validate molecular weight (C₁₁H₁₉NO) and stereochemical assignments, particularly for substituents like the propyl group .
- HPLC : Ensures purity and identifies diastereomeric excess in synthesized derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of 8-substituted azabicyclo derivatives?
- Methodological Answer : Key strategies include:
- Radioligand binding assays : Evaluate affinity for targets like dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For example, rigid ethylidenyl derivatives show stereoselective binding at DAT .
- Cytotoxicity screening : Use standardized cell lines (e.g., cancer models) to compare substituent effects. Dimethylene bridges in piperidone analogs reduce potency, guiding scaffold optimization .
- Computational modeling : Predict interactions with targets like Hsp90 or sigma receptors, as seen in triazole- and sulfonyl-substituted derivatives .
Q. What strategies enhance diastereoselectivity in the biocatalytic synthesis of 8-azabicyclo[3.2.1]octan-3-one derivatives?
- Methodological Answer : Protein engineering of transaminases (TAs) enables stereocontrol:
- Directed evolution : Mutagenesis of (S)-selective TAs from Ruegeria sp. TM1040 (e.g., Y59W/Y87F/Y152F/T231A/I234M variant) achieves >99% de for exo-amine formation .
- Substrate engineering : Bulky benzoyl groups on the bicyclic core improve enzyme-substrate compatibility, as demonstrated in sitagliptin precursor synthesis .
Q. How do researchers resolve contradictions in cytotoxic potency data among structurally similar 8-azabicyclo derivatives?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols to minimize variability. For example, discrepancies in 1-methyl-3,5-bis(benzylidene)-4-piperidone cytotoxicity were resolved by controlling bridge substitutions .
- Metabolic profiling : Assess off-target effects (e.g., mitochondrial toxicity) via Seahorse assays or cytochrome P450 inhibition studies .
- Crystallographic analysis : Correlate structural features (e.g., axial vs. equatorial substituents) with activity trends .
Q. What in vitro and in vivo models are appropriate for evaluating the neuropharmacological effects of 8-azabicyclo derivatives?
- Methodological Answer :
- In vitro :
- Electrophysiology : Measure effects on slow excitatory postsynaptic potentials (EPSPs) in guinea pig ileum, as applied to 5-HT₄ receptor ligands .
- Radiolabeled uptake assays : Quantify DAT/SERT/NET inhibition using compounds like JHW 007 to assess cocaine antagonism .
- In vivo :
- Rodent models : Test antinociception (e.g., tail-flick test) for NOP/MOP bifunctional ligands or locomotor activity for DAT modulators .
- Microdialysis : Monitor dopamine release in striatal regions to evaluate abuse liability .
Q. What analytical techniques are critical for assessing the purity and stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, validated for tropane alkaloids .
- Circular dichroism (CD) : Confirms absolute configuration, especially for derivatives with triazole or sulfonyl groups .
- High-resolution MS (HRMS) : Detects trace impurities (<0.1%) in synthetic batches, ensuring compliance with pharmacological safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
